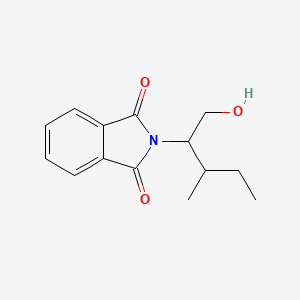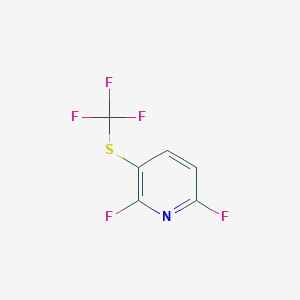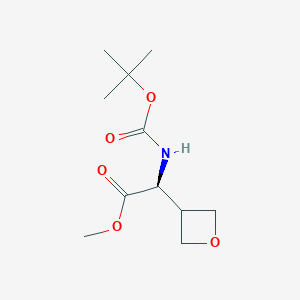
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97%
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% (2-HMBI) is a synthetic compound with a wide range of applications in scientific research and laboratory experiments. It is a colorless, crystalline solid with a melting point of 116-118°C and a boiling point of 253-255°C. It is soluble in water, methanol, ethanol, and diethyl ether and insoluble in chloroform and hydrocarbons. 2-HMBI has been used in a variety of biochemical and physiological studies due to its unique properties.
作用機序
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% is an inhibitor of the enzyme phospholipase A2 (PLA2). PLA2 is an enzyme that catalyzes the hydrolysis of phospholipids into fatty acids and lysophospholipids. 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% binds to the active site of PLA2, blocking the enzyme from catalyzing its reaction. This inhibition of PLA2 can be used to study the effects of different environmental conditions on the activity of the enzyme.
Biochemical and Physiological Effects
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been found to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of the enzyme phospholipase A2, which can lead to decreased levels of lysophospholipids in the body. Additionally, 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been found to have anti-inflammatory and antioxidant properties, which can be beneficial in treating a variety of diseases.
実験室実験の利点と制限
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has several advantages for use in laboratory experiments. It is a relatively stable compound, with a melting point of 116-118°C and a boiling point of 253-255°C. Additionally, it is soluble in water, methanol, ethanol, and diethyl ether, making it easy to work with in the lab. However, 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% also has some limitations. It is insoluble in chloroform and hydrocarbons, making it difficult to use in certain experiments. Additionally, it is a relatively expensive compound, making it cost-prohibitive for some experiments.
将来の方向性
The future of 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% in scientific research and laboratory experiments is an exciting one. There is potential for further exploration of its effects on enzyme kinetics, protein folding, and drug design. Additionally, its anti-inflammatory and antioxidant properties could be explored further in the development of new drugs and treatments for a variety of diseases. Additionally, further research could be conducted on the effects of different environmental conditions on the activity of PLA2, as well as on the effects of different inhibitors on the activity of PLA2. Finally, new methods of synthesis for 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% could be explored, which could lead to lower costs and improved yields.
合成法
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% can be synthesized in a variety of ways. The most common method is the reaction of 1-hydroxy-2-methylbutyl isoindole-1,3-dione (1-HMBI) with sodium hydroxide in ethanol. This reaction yields a white precipitate of 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97%, which can be filtered and dried. Other methods of synthesis include the reaction of 1-HMBI with sodium ethoxide in ethanol, the reaction of 1-HMBI with sodium hydroxide in methanol, and the reaction of 1-HMBI with sodium hydride in ethanol.
科学的研究の応用
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been used in a variety of scientific research applications, including in the study of enzyme kinetics, protein folding, and drug design. It has been used as a model compound to study the effects of pH and temperature on enzyme-catalyzed reactions, as well as to study the effects of inhibitors on enzyme-catalyzed reactions. 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has also been used in the study of protein folding, as it can be used to examine the effects of different environmental conditions on the folding of proteins. Additionally, 2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione, 97% has been used in drug design, as it can be used to study the effects of different drugs on the binding of target proteins.
特性
IUPAC Name |
2-(1-hydroxy-3-methylpentan-2-yl)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17NO3/c1-3-9(2)12(8-16)15-13(17)10-6-4-5-7-11(10)14(15)18/h4-7,9,12,16H,3,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSNQKOOQZZKVLB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(CO)N1C(=O)C2=CC=CC=C2C1=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(1-Hydroxymethyl-2-methylbutyl)isoindole-1,3-dione | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![[rel-(1R,3r,5S)-6,6-Difluorobicyclo[3.1.0]hexan-3-yl]methanol](/img/structure/B6351355.png)


![tert-Butyl N-{[(3R)-3-fluoropyrrolidin-3-yl]methyl}carbamate](/img/structure/B6351365.png)

![N-Ethyl-[2-(trifluoromethylthio)ethyl]amine hydrochloride, 99%](/img/structure/B6351377.png)





